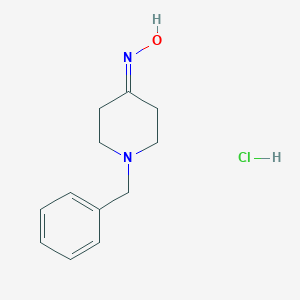

1-Benzyl-piperidin-4-one oxiMe hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-piperidin-4-one oxiMe hydrochlorid is a chemical compound with the molecular formula C12H17ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group and an oxime functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-piperidin-4-one oxiMe hydrochlorid can be synthesized through the reaction of 1-benzyl-4-piperidone with hydroxylamine hydrochloride. The reaction typically involves the following steps:

- Dissolve 1-benzyl-4-piperidone in an appropriate solvent such as ethanol.

- Add hydroxylamine hydrochloride to the solution.

- Heat the mixture under reflux conditions for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Purify the product by recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Oxime Formation from 1-Benzyl-4-piperidone

The compound is synthesized via nucleophilic addition of hydroxylamine to 1-benzyl-4-piperidone under acidic conditions :

Reaction: 1 Benzyl 4 piperidone+NH2OH HClMeOH NaOAc1 Benzyl piperidin 4 one oxiMe hydrochloridConditions:

Characterization Data:

| Property | Value |

|---|---|

| Melting Point | 160–162°C |

| IR (cm⁻¹) | 3114 (O–H), 1635 (C=N) |

| 1H NMR (δ ppm) | 3.17 (t, 2H, H-2), 3.02 (t, 2H) |

Cyclization Reactions

The oxime participates in cyclization to form spirocyclic compounds under formamide and acid catalysis :

Example Reaction: 1 Benzyl piperidin 4 one oxiMe hydrochloridHCO NH2,H2SO4Spiro 4 5 decane derivativesConditions:

- Reflux with formamide and sulfuric acid for 2 hours.

- Products include 1-oxo-4-phenyl-8-benzyl-2,4,8-triaza-spiro(4,5)decane (m.p. 217–219°C) .

Nucleophilic Substitution

The oxime’s nitrogen acts as a nucleophile in alkylation reactions. For instance, reactions with bromoalkanes yield N-alkylated derivatives :

Example: Oxime hydrochlorid+R BrNa2CO3,KI N Alkylated piperidinone oximesConditions:

- Reflux in 4-methyl-2-pentanone for 48 hours.

- Yields vary based on substituent (e.g., 60–75% for benzyl derivatives) .

Acid/Base Behavior

- The hydrochloride salt dissociates in aqueous media, releasing the free oxime (pKa≈4.5) .

- Deprotonation under basic conditions (pH>8.5) regenerates the neutral oxime, which can undergo further transformations .

Quantum Chemical Analysis

Computational studies (PM6 method) reveal key parameters influencing reactivity :

| Parameter | Value (eV) |

|---|---|

| EHOMO | -9.24 |

| ELUMO | 0.26 |

| ΔE (gap) | 9.49 |

| Dipole Moment (μ) | 2.39 Debye |

Key Observations:

- The high EHOMO (−9.24 eV) indicates strong electron-donating capacity, favoring nucleophilic reactions at the oxime nitrogen .

- The benzyl group enhances π-stacking interactions in receptor binding (e.g., σ1R) .

Pharmaceutical Intermediates

- Serves as a precursor to penfluridol and antipsychotic agents via reductive amination or alkylation .

- Used in spirocyclic compound synthesis for dopamine receptor modulators .

Corrosion Inhibition

Demonstrates 78% inhibition efficiency for mild steel in 1M HCl, attributed to adsorption via N and O atoms .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Benzyl-piperidin-4-one oxiMe hydrochlorid has shown potential in medicinal chemistry for various therapeutic applications:

- Anticancer Activity : Studies indicate that derivatives of piperidinone compounds exhibit cytotoxic effects against cancer cells. A notable study demonstrated that a series of N-benzylpiperidin-4-one oximes were synthesized and evaluated for their cytotoxicity against human cervical cancer cells, showing promising results in inhibiting cell proliferation .

- Antiviral Properties : Research has explored the antiviral potential of piperidine derivatives, indicating that modifications can enhance their effectiveness against viral infections.

Biological Research

In biological studies, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms:

- Enzyme Inhibition : The oxime group can form hydrogen bonds with active sites of enzymes, providing a basis for designing inhibitors that modulate enzyme activity. This is crucial in drug development where targeting specific enzymes can lead to therapeutic benefits.

- Receptor Modulation : The lipophilicity conferred by the benzyl group facilitates membrane permeability, allowing for effective interaction with cellular receptors.

Industrial Applications

In industrial contexts, this compound serves as a precursor for synthesizing corrosion inhibitors and other industrial chemicals. Its unique chemical structure allows it to be utilized in various formulations aimed at enhancing material durability.

Several studies have documented the biological activities of this compound:

- A study published in ResearchGate highlighted the design and synthesis of novel N-benzylpiperidin-4-one oximes, demonstrating their cytotoxicity against cervical cancer cells . The findings suggest that structural modifications significantly influence biological activity.

- Additional research has focused on its potential as an enzyme inhibitor, providing insights into its mechanism of action at a molecular level.

Wirkmechanismus

The mechanism of action of 1-Benzyl-piperidin-4-one oxiMe hydrochlorid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl group enhances lipophilicity, facilitating membrane permeability and cellular uptake .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-piperidone: A precursor in the synthesis of 1-Benzyl-piperidin-4-one oxiMe hydrochlorid.

N-Benzylpiperidin-4-one oximes: A series of compounds with varying substituents on the piperidine ring

Uniqueness: this compound is unique due to its specific combination of benzyl and oxime groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

1-Benzyl-piperidin-4-one oxiMe hydrochlorid, also known as N-(1-benzylpiperidin-4-ylidene)hydroxylamine hydrochloride, is a chemical compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its oxime functional group and a benzyl moiety, has been investigated for its potential applications in drug discovery, particularly in the fields of cancer therapy and enzyme inhibition.

- Molecular Formula : C12H17ClN2O

- CAS Number : 108747-35-9

- IUPAC Name : N-(1-benzylpiperidin-4-ylidene)hydroxylamine;hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the benzyl group enhances the compound's lipophilicity, which facilitates membrane permeability and cellular uptake .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated notable antiproliferative activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| MCF-7 (Breast) | 75.3 |

| COV318 (Ovarian) | 25.0 |

| OVCAR-3 (Ovarian) | 32.0 |

These findings suggest that the compound may exert selective toxicity towards cancer cells while sparing non-cancerous cells .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and signaling pathways related to cancer progression and inflammation. The compound's inhibition mechanism appears to be competitive, as indicated by Michaelis-Menten analysis .

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated the effects of various benzoylpiperidine derivatives, including this compound, on human cancer cell lines. The results indicated that modifications to the piperidine ring could enhance biological activity, leading to compounds with IC50 values in the low nanomolar range .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target enzymes. The binding modes suggest that the benzyl moiety occupies a hydrophobic pocket in the enzyme, while the oxime group interacts with polar residues, facilitating effective inhibition .

- Pharmacological Profile : Further investigations into the pharmacological profile of this compound revealed its potential as an antiviral agent, although specific viral targets remain to be elucidated .

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-ylidene)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,15H,6-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTVKZDKBPFSGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.